1-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
The synthesis of 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves several steps:
Chlorination of 4H-pyrrole: The initial step involves the chlorination of 4H-pyrrole using chlorosulfonic acid and nitrosyl chloride at low temperatures.
Further Chlorination: The intermediate product undergoes further chlorination using chlorosulfonic acid and carbon tetrachloride.
Catalytic Reaction: The chlorinated product is then reacted with titanium dioxide in the presence of titanium tetrachloride as a catalyst at high temperatures to yield the final compound.
Chemical Reactions Analysis
1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds such as:
1-(3-CHLORO-4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE: Similar in structure but with different substitution patterns.
Indole Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
The uniqueness of 1-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern and the resulting properties, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11ClFN3O2 |
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Molecular Weight |
307.71 g/mol |
IUPAC Name |
1-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11ClFN3O2/c15-12-5-10(16)2-1-9(12)7-18-8-11(6-17-18)19-13(20)3-4-14(19)21/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
MVHDNGBMZZDENA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl |
Origin of Product |
United States |
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